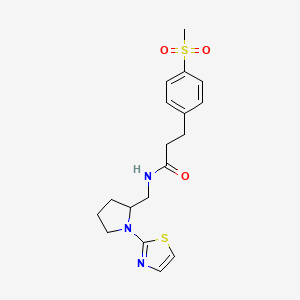
3-(4-(méthylsulfonyl)phényl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)méthyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is an intriguing compound with a unique structure that features a combination of aromatic, sulfonyl, thiazolyl, and pyrrolidinyl moieties. Its diverse functional groups confer interesting chemical properties, making it a compound of interest in various scientific fields.
Applications De Recherche Scientifique
3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide has diverse applications in scientific research: Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules. Biology: Its functional groups might interact with biological macromolecules, enabling studies of protein-ligand interactions or enzymatic processes. Medicine: Potentially a candidate for drug development due to its multifaceted chemical properties that allow for interaction with various biological targets. Industry: May be employed in the development of new materials or as a specialty chemical in various manufacturing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide can involve multiple steps. Typically, this begins with the preparation of the 4-(methylsulfonyl)phenyl derivative, which may be synthesized via sulfonylation reactions. Subsequent steps include the coupling of this derivative with the appropriate thiazolyl and pyrrolidinyl intermediates under specific conditions, such as using a base and solvent that support the nucleophilic substitution. Industrial Production Methods: In an industrial setting, the synthesis of such a compound would be scaled up with attention to optimizing yield and purity. This could involve the use of automated reactors and continuous flow systems to manage reactions more efficiently, coupled with advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide can undergo several types of reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions: For oxidation, common reagents might include hydrogen peroxide or other peroxy compounds under acidic conditions. Reduction reactions could utilize reagents such as sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles appropriate to the specific sites within the molecule, under various conditions such as acidic or basic environments. Major Products Formed: The major products formed would depend on the nature of the chemical reaction, but could include derivatives where the sulfonyl or thiazolyl groups are modified or where substitution occurs at the pyrrolidinyl moiety.
Mécanisme D'action
The mechanism by which 3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide exerts its effects can vary widely depending on its application. Generally, the compound's action involves its interaction with specific molecular targets such as enzymes or receptors. The thiazolyl and pyrrolidinyl groups could enable binding to active sites on proteins, potentially altering their activity and modulating biological pathways.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide stands out due to its unique combination of functional groups: Similar Compounds: Other molecules containing sulfonyl or thiazolyl groups, such as sulfonamides or thiazole-based compounds, are often used in analogous research areas. the addition of the pyrrolidinyl moiety in this compound adds an extra layer of complexity and specificity in its interactions. Uniqueness: Its multi-functional nature allows it to participate in a broader range of chemical reactions and interact with diverse biological targets, making it particularly versatile.
There you have it—a thorough exploration of 3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide!
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-26(23,24)16-7-4-14(5-8-16)6-9-17(22)20-13-15-3-2-11-21(15)18-19-10-12-25-18/h4-5,7-8,10,12,15H,2-3,6,9,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNILXLXCGFQOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
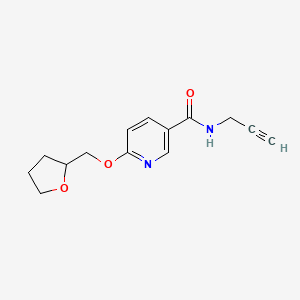
![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2531439.png)
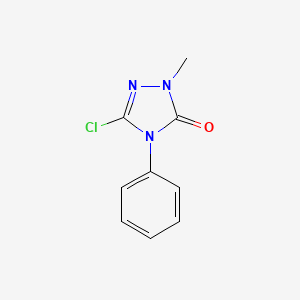
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2531442.png)
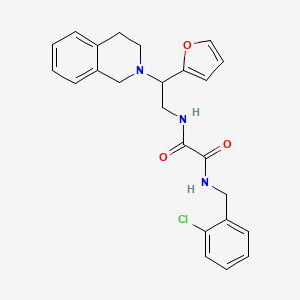

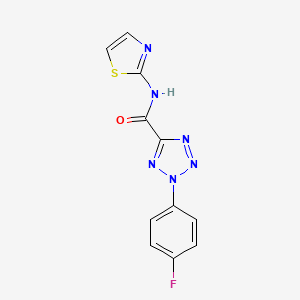
![(3Ar,7aR)-2-but-2-ynoyl-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2531450.png)

![3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2531454.png)

![4-chloro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2531459.png)
![Bicyclo[5.1.0]octane-8-carbaldehyde](/img/structure/B2531460.png)
![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)
